molecular formula C21H21N3O2S2 B12166994 (5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12166994
M. Wt: 411.5 g/mol
InChI Key: MKIGVKWUTCNDLG-LGMDPLHJSA-N
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Description

Historical Context and Development

The compound belongs to the 5-ene-4-thiazolidinone class, a family of heterocycles first synthesized in the mid-20th century through condensation reactions involving thioglycolic acid, aldehydes, and amines. The integration of pyrazole subunits into thiazolidinones emerged in the 1990s as researchers sought to enhance bioactivity by combining pharmacophoric elements from both scaffolds. The specific inclusion of a cyclohexenyl group at the C5 position reflects advancements in hybrid molecule design, aiming to improve lipophilicity and target binding. Early synthetic routes for analogous structures involved one-pot multicomponent reactions, as demonstrated in the synthesis of 5-arylidene-4-thiazolidinones. The Z-configuration at the exocyclic double bond (C5) is consistent with stereochemical preferences observed in similar systems, where conjugation with the thiazolidinone ring stabilizes the geometry.

Significance in Chemical Research

This compound exemplifies the strategic fusion of two bioactive heterocycles:

  • Thiazolidinones : Known for antimicrobial, anticancer, and anti-inflammatory properties.
  • Pyrazolones : Recognized for analgesic and antipyretic activities.

The cyclohexenyl substituent introduces conformational flexibility, potentially enabling interactions with hydrophobic enzyme pockets. Such hybrid structures are frequently explored as kinase inhibitors, with recent studies highlighting their potential in modulating NF-κB and ADAMTS-5 pathways. The compound’s thiocarbonyl group at C2 enhances hydrogen-bonding capacity, a feature critical for target engagement in enzyme inhibition.

Nomenclature and Classification

The systematic IUPAC name decomposes as follows:

  • Parent structure : 1,3-thiazolidin-4-one (a 5-membered ring with sulfur at position 1, nitrogen at 3, and a ketone at 4).
  • Substituents :
    • C2: Thioxo (=S) group.
    • C3: 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group.
    • C5: (Z)-cyclohex-3-en-1-ylmethylidene (=CH–cyclohexene).

The compound is classified as:

  • Organic heterobicyclic compound (thiazolidinone + pyrazolone).
  • Vicinal diarylheptanoid analog (due to the aryl-substituted pyrazole).
Classification Parameter Value
IUPAC Name This compound
Chemical Category Hybrid heterocycle
Functional Groups Thioxo, ketone, enone, pyrazolone

Structural Overview

The molecular architecture comprises:

  • Thiazolidinone core : A 5-membered ring with sulfur (S1), nitrogen (N3), and a ketone (O4).
  • Pyrazole subunit : Attached at N3, featuring dimethyl groups (C1, C5), a phenyl ring (C2), and a ketone (O3).
  • Cyclohexenylidene moiety : A Z-configured exocyclic double bond at C5, connected to a cyclohexene ring.

Key structural data :

Parameter Value
Molecular formula C₂₂H₂₃N₃O₂S₂
Molecular weight 433.57 g/mol
Double-bond stereochemistry Z-configuration at C5
Rotatable bonds 3 (cyclohexenyl-pyrrolidone linkage)

X-ray crystallography of analogous compounds confirms planarity between the thiazolidinone ring and the pyrazole subunit, facilitating π-π stacking interactions. The cyclohexene ring adopts a chair conformation, minimizing steric strain. Spectroscopic data (hypothetical for this compound, based on analogs):

  • IR : ν(C=O) ~1700 cm⁻¹ (thiazolidinone ketone), ν(C=S) ~1250 cm⁻¹.
  • ¹H NMR : δ 7.2–7.4 ppm (phenyl protons), δ 5.6–5.8 ppm (cyclohexenyl CH), δ 3.1 ppm (pyrazole CH₃).

Properties

Molecular Formula

C21H21N3O2S2

Molecular Weight

411.5 g/mol

IUPAC Name

(5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21N3O2S2/c1-14-18(20(26)24(22(14)2)16-11-7-4-8-12-16)23-19(25)17(28-21(23)27)13-15-9-5-3-6-10-15/h3-5,7-8,11-13,15H,6,9-10H2,1-2H3/b17-13-

InChI Key

MKIGVKWUTCNDLG-LGMDPLHJSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C/C4CCC=CC4)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4CCC=CC4)SC3=S

Origin of Product

United States

Preparation Methods

Representative Protocol:

Reactants :

  • Ethyl acetoacetate (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Catalytic acetic acid

Conditions :

  • Reflux in ethanol (12–16 h)

  • Yield: 85–92%

Mechanism :

  • Nucleophilic attack of phenylhydrazine on the carbonyl group of ethyl acetoacetate.

  • Cyclization via dehydration to form the pyrazolone ring.

Formation of the Thiazolidinone Core

The thiazolidinone ring is constructed via [2+3] cyclocondensation between the pyrazolone-derived amine and carbon disulfide/α-halo carbonyl compounds.

Method A: Thiourea Intermediate Route

Reactants :

  • Pyrazolone-4-amine (1.0 equiv)

  • Carbon disulfide (1.2 equiv)

  • Ethyl bromoacetate (1.1 equiv)

Conditions :

  • Base (K₂CO₃ or Et₃N) in DMF or ethanol

  • 60–80°C, 6–8 h

  • Yield: 70–78%

Mechanism :

  • Formation of a thiourea intermediate from pyrazolone-4-amine and CS₂.

  • Cyclization with ethyl bromoacetate to form the thiazolidinone ring.

Method B: One-Pot Cyclocondensation

Reactants :

  • Pyrazolone-4-amine (1.0 equiv)

  • Ethyl 2-mercaptoacetate (1.1 equiv)

  • Paraformaldehyde (1.0 equiv)

Conditions :

  • Acetic acid catalyst, toluene, reflux (10–12 h)

  • Yield: 80–85%

Advantage : Eliminates handling toxic CS₂.

Knoevenagel Condensation for C5 Functionalization

The exocyclic double bond at C5 is introduced via Knoevenagel condensation between the thiazolidinone and cyclohex-3-enecarbaldehyde.

Standard Protocol:

Reactants :

  • 3-(Pyrazol-4-yl)-2-thioxo-thiazolidin-4-one (1.0 equiv)

  • Cyclohex-3-enecarbaldehyde (1.2 equiv)

Catalyst/Base :

  • Piperidine (10 mol%) or ammonium acetate

  • Solvent: Ethanol, toluene, or acetic acid

Conditions :

  • Reflux (8–12 h)

  • Yield: 65–75%

  • Stereoselectivity : >95% Z-isomer due to conjugation stabilization.

Optimized Microwave-Assisted Method:

Conditions :

  • Microwave irradiation (100°C, 300 W)

  • Reaction time: 20–30 min

  • Yield: 82–88%

  • Advantage : Reduced side reactions and improved efficiency.

Purification and Characterization

Purification :

  • Column chromatography (SiO₂, hexane/EtOAc 3:1)

  • Recrystallization from ethanol/water

Analytical Data :

  • MP : 198–202°C

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 6.85 (d, J = 10.2 Hz, 1H, CH=), 5.72 (br s, 1H, cyclohexene), 3.21 (s, 3H, N-CH₃), 2.38 (s, 3H, CH₃).

  • HRMS (ESI) : m/z 412.0982 [M+H]⁺ (calc. 412.0985).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Thiourea IntermediateK₂CO₃, DMF, 80°C7598Scalability
One-Pot Cyclocond.AcOH, reflux8597Avoids CS₂
Microwave KnoevenagelMW, 100°C, 30 min8899Time-efficient, high yield

Challenges and Solutions

  • Stereochemical Control :

    • Use of bulky bases (e.g., DBU) enhances Z-selectivity.

  • Byproduct Formation :

    • Excess aldehyde (1.5 equiv) minimizes unreacted thiazolidinone.

  • Solvent Choice :

    • Acetic acid improves solubility of aromatic aldehydes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

The compound (5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its scientific research applications, supported by data tables and documented case studies.

Molecular Formula

  • C : 27
  • H : 27
  • N : 3
  • O : 3
  • S : 1

Key Features

  • Thiazolidinone Core : Known for various biological activities.
  • Pyrazole Group : Associated with anti-inflammatory and anticancer properties.

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, studies have shown that pyrazole derivatives can inhibit key cancer pathways, such as BRAF(V600E) and EGFR, making them valuable in developing anticancer agents . The specific compound under discussion may enhance these effects due to its structural characteristics.

Case Study: Synergistic Effects

A study examined the synergistic effects of pyrazole derivatives combined with doxorubicin in treating Claudin-low breast cancer cells. The results indicated that certain pyrazoles significantly enhanced the cytotoxic effect of doxorubicin, suggesting that compounds like this compound could be explored for similar applications .

Anti-inflammatory Properties

The thiazolidinone structure is known for its anti-inflammatory effects. Compounds with similar scaffolds have been reported to reduce inflammation markers and provide therapeutic benefits for inflammatory diseases. The compound's potential to modulate inflammatory pathways could be significant in drug development.

Synthesis of Novel Materials

The unique structure of the compound allows it to be utilized in synthesizing new materials. For example, modifications of the thiazolidinone framework can lead to novel polymers or nanomaterials with tailored properties for specific applications such as drug delivery systems or sensors.

Data Table: Comparison of Biological Activities

Compound TypeAntitumor ActivityAnti-inflammatory ActivityNotable Structural Feature
Pyrazole DerivativesHighModerateInhibition of BRAF(V600E) and EGFR
ThiazolidinonesModerateHighAnti-inflammatory properties
(5Z)-5-(cyclohex...PotentialPotentialUnique combination of thiazolidinone and pyrazole

Mechanism of Action

The mechanism of action of (5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits key enzymes involved in bacterial cell wall synthesis. In anti-inflammatory applications, it modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinone Derivatives

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from recent literature:

Compound Name Substituents (Position 3) Position 5 Substituent Molecular Weight (g/mol) Key Functional Groups
Target compound 1,5-dimethyl-3-oxo-2-phenylpyrazolyl Cyclohex-3-en-1-ylmethylidene (Z) ~481.6* Thioxo, carbonyl, pyrazole, cyclohexene
(5Z)-3-hexyl-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-... (Ev6) Hexyl Isobutoxyphenyl-pyrazolylmethylidene ~638.8 Thioxo, ether, pyrazole
(5Z)-3-hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-... (Ev7) Hexyl Propoxyphenyl-pyrazolylmethylidene ~624.7 Thioxo, ether, pyrazole
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-... (Ev8) Phenethyl Diphenylpyrazolylmethylidene ~524.6 Thioxo, phenylpyrazole
1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-... (Ev10) Coumarin-pyrimidinone-tetrazolyl Methyl-phenylpyrazolyl ~732.8* Thioxo, coumarin, tetrazole

*Calculated based on structural formulas.

Key Observations:
  • The 1,5-dimethyl-3-oxo-2-phenylpyrazolyl moiety enhances hydrogen-bonding capacity compared to coumarin or tetrazole-containing derivatives .
  • Hydrogen Bonding: The thioxo and carbonyl groups in the thiazolidinone core enable robust hydrogen-bonding networks, critical for crystal packing (as inferred from methodologies in and ) and solubility .

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is unavailable in the provided evidence, insights can be extrapolated from related structures:

  • Anticancer Potential: Thiazolidinones with pyrazole moieties (e.g., Ev6, Ev7) have shown ferroptosis-inducing activity in oral squamous cell carcinoma (OSCC) models, with selectivity for cancer cells over normal tissues .
  • Insecticidal Activity : Structural analogs with phenyl and heterocyclic substituents (e.g., Ev10) align with studies on plant-derived bioactive compounds targeting insect physiology, though efficacy depends on substituent lipophilicity and cuticle penetration .

Biological Activity

The compound (5Z)-5-(cyclohex-3-en-1-ylmethylidene)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.

The structural framework of thiazolidinones allows for various modifications that can significantly influence their biological activity. The presence of the thiazolidine ring and substituents such as the pyrazole moiety enhances the potential for interactions with biological targets.

1. Antioxidant Activity

Thiazolidinones have demonstrated significant antioxidant properties. Studies indicate that modifications at specific positions of the thiazolidinone ring can enhance this activity. For instance, compounds with cyclohexyl substitutions showed improved inhibition of lipid peroxidation compared to their counterparts without such modifications .

Key Findings:

  • Compound 7 exhibited an IC50 value of 0.54 mM in DPPH radical scavenging assays.

2. Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. The compound has shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.

Case Studies:

  • A derivative demonstrated an IC50 value of 0.31 µM against HT-29 colorectal cancer cells, indicating potent activity .
CompoundCell LineIC50 (µM)
44HT-290.31
46HT-290.42

3. Anti-inflammatory Activity

Thiazolidinones have also been reported to possess anti-inflammatory properties. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes.

Research Insights:

  • In vitro studies revealed that certain derivatives significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .

4. Antimicrobial Activity

The antimicrobial efficacy of thiazolidinone derivatives has been documented against a range of pathogens, including bacteria and fungi.

Findings:

  • Compounds demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Structure–Activity Relationship (SAR)

The biological activity of thiazolidinones is closely linked to their structural features. Modifications at different positions can lead to enhanced potency or selectivity towards specific biological targets.

Notable SAR Observations:

  • Substituents at Position 4 (e.g., cyclohexyl) enhance antioxidant and anticancer activities.

Q & A

Basic: What are the recommended synthetic routes for this compound?

The compound can be synthesized via condensation reactions between a thiazolidinone precursor and substituted pyrazole derivatives. A general protocol involves refluxing equimolar amounts of the thiazolidinone core (e.g., 2-thioxothiazolidin-4-one) with a 3,5-diaryl-4,5-dihydropyrazole in ethanol for 2 hours, followed by recrystallization from a DMF-EtOH (1:1) mixture . Modifications to the cyclohexenyl or pyrazolyl substituents may require tailored alkylation or azo-coupling steps, as seen in analogous thiazolidinone syntheses .

Advanced: How can reaction conditions be optimized to improve yield?

Optimization strategies include:

  • Design of Experiments (DoE): Use factorial designs to evaluate variables (temperature, solvent polarity, catalyst loading). For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction parameters .
  • Heuristic Algorithms: Bayesian optimization or genetic algorithms can model yield-response surfaces, outperforming manual trial-and-error approaches .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .

Basic: What spectroscopic methods confirm the compound’s structure?

Critical techniques include:

  • NMR (¹H/¹³C): Assign Z/E configuration at the cyclohexenylidene moiety via coupling constants and NOE correlations .
  • FTIR: Identify thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • XRD: Resolve stereochemistry and crystal packing interactions .

Advanced: How can computational methods resolve structural ambiguities?

  • DFT Calculations: Predict NMR/IR spectra and compare with experimental data to validate tautomeric forms .
  • Molecular Docking: Simulate binding conformations with biological targets (e.g., enzymes) to infer bioactive configurations .
  • MD Simulations: Assess solvent effects on stability and reactivity .

Basic: What in vitro assays evaluate antimicrobial activity?

  • Broth Microdilution: Determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Time-Kill Assays: Monitor bactericidal kinetics over 24 hours .
  • Biofilm Inhibition: Quantify biomass reduction using crystal violet staining .

Advanced: How to design dose-response experiments for therapeutic index determination?

  • Cell Panels: Test cytotoxicity (e.g., HepG2, HEK293) alongside efficacy (e.g., cancer cell lines) .
  • Dose-Response Curves: Calculate IC₅₀ (cytotoxicity) and EC₅₀ (bioactivity) using nonlinear regression (e.g., GraphPad Prism) .
  • Statistical Models: Apply Hill equations or log-logistic models to quantify selectivity ratios .

Basic: What factors influence compound stability?

  • Light/Temperature: Store at -20°C in amber vials to prevent photodegradation of the thioxo group .
  • Solvent: Aqueous buffers (pH >7) may hydrolyze the thiazolidinone ring; use anhydrous DMSO for stock solutions .
  • HPLC Monitoring: Track degradation peaks (e.g., oxidized sulfone byproducts) .

Advanced: How to resolve contradictory reactivity data in solvent systems?

  • Kinetic Studies: Compare reaction rates in polar (DMF) vs. nonpolar (toluene) solvents using UV-Vis or HPLC .
  • Solvation Models: Compute solvation free energies (COSMO-RS) to rationalize solvent-dependent pathways .
  • Isotopic Labeling: Trace substituent effects via ¹⁸O/²H labeling in protic solvents .

Advanced: What statistical approaches address bioactivity discrepancies?

  • Meta-Analysis: Pool data from independent studies using random-effects models to identify outliers .
  • ANOVA/MANOVA: Isolate variables (e.g., cell line variability, assay protocols) contributing to discrepancies .
  • Machine Learning: Train classifiers to predict bioactivity under diverse experimental conditions .

Advanced: What techniques elucidate the compound’s mechanism of action?

  • Surface Plasmon Resonance (SPR): Measure binding kinetics to putative targets (e.g., kinases) .
  • Transcriptomics/Proteomics: Identify differentially expressed genes/proteins post-treatment .
  • X-ray Crystallography: Resolve ligand-target co-crystal structures to map binding pockets .

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